

# Spectroscopic comparison of m-Anisaldehyde, o-Anisaldehyde, and p-Anisaldehyde

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## Compound of Interest

Compound Name: *m*-Anisaldehyde

Cat. No.: B106831

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## A Comparative Spectroscopic Analysis of m-, o-, and p-Anisaldehyde Isomers

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of meta-, ortho-, and para-Anisaldehyde. This guide provides a comparative analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.

The positional isomerism of the methoxy group on the benzaldehyde ring significantly influences the spectral properties of m-, o-, and p-Anisaldehyde. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This guide presents a comprehensive comparison of their spectroscopic data, acquired under consistent experimental conditions to ensure data integrity and facilitate direct comparison.

## Data Presentation

The following tables summarize the key quantitative data from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three anisaldehyde isomers.

### $^1\text{H}$ NMR Spectral Data (400 MHz, $\text{CDCl}_3$ )

| Compound       | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz]        | Assignment |
|----------------|--------------------------|--------------|-----------------------------------|------------|
| m-Anisaldehyde | 9.98                     | s            | -                                 | CHO        |
| 7.51-7.49      | m                        | -            | Ar-H                              |            |
| 7.41           | t                        | 7.9          | Ar-H                              |            |
| 7.30-7.25      | m                        | -            | Ar-H                              |            |
| 3.82           | s                        | -            | OCH <sub>3</sub>                  |            |
| o-Anisaldehyde | 10.45                    | s            | -                                 | CHO        |
| 7.85-7.79      | m                        | -            | Ar-H                              |            |
| 7.58-7.51      | m                        | -            | Ar-H                              |            |
| 7.09-6.88      | m                        | -            | Ar-H                              |            |
| 3.88           | s                        | -            | OCH <sub>3</sub>                  |            |
| p-Anisaldehyde | 9.86                     | s            | -                                 | CHO        |
| 7.83-7.80      | d                        | 8.8          | Ar-H (ortho to CHO)               |            |
| 7.00-6.97      | d                        | 8.8          | Ar-H (ortho to OCH <sub>3</sub> ) |            |
| 3.86           | s                        | -            | OCH <sub>3</sub>                  |            |

### <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)

| Compound       | Chemical Shift ( $\delta$ ) [ppm] | Assignment |
|----------------|-----------------------------------|------------|
| m-Anisaldehyde | 193.0                             | C=O        |
| 159.8          | C-OCH <sub>3</sub>                |            |
| 137.6          | C-CHO                             |            |
| 130.3          | Ar-C                              |            |
| 122.5          | Ar-C                              |            |
| 121.0          | Ar-C                              |            |
| 112.9          | Ar-C                              |            |
| 55.4           | OCH <sub>3</sub>                  |            |
| o-Anisaldehyde | 191.0                             | C=O        |
| 161.7          | C-OCH <sub>3</sub>                |            |
| 135.9          | Ar-C                              |            |
| 128.6          | Ar-C                              |            |
| 126.8          | C-CHO                             |            |
| 120.6          | Ar-C                              |            |
| 111.4          | Ar-C                              |            |
| 55.7           | OCH <sub>3</sub>                  |            |
| p-Anisaldehyde | 190.7                             | C=O        |
| 164.6          | C-OCH <sub>3</sub>                |            |
| 131.9          | Ar-C (ortho to CHO)               |            |
| 130.2          | C-CHO                             |            |
| 114.3          | Ar-C (ortho to OCH <sub>3</sub> ) |            |
| 55.6           | OCH <sub>3</sub>                  |            |

## Infrared (IR) Spectral Data (Neat)

| Compound       | Wavenumber (cm <sup>-1</sup> ) | Functional Group            |
|----------------|--------------------------------|-----------------------------|
| m-Anisaldehyde | ~1700                          | C=O Stretch (Aldehyde)      |
|                | ~2830, ~2730                   | C-H Stretch (Aldehyde)      |
|                | ~1260                          | C-O Stretch (Aryl Ether)    |
|                | ~1600, ~1480                   | C=C Stretch (Aromatic)      |
| o-Anisaldehyde | ~1685                          | C=O Stretch (Aldehyde)      |
|                | ~2850, ~2750                   | C-H Stretch (Aldehyde)      |
|                | ~1245                          | C-O Stretch (Aryl Ether)    |
|                | ~1600, ~1485                   | C=C Stretch (Aromatic)      |
| p-Anisaldehyde | ~1695                          | C=O Stretch (Aldehyde)[1]   |
|                | ~2840, ~2740                   | C-H Stretch (Aldehyde)[1]   |
|                | ~1255                          | C-O Stretch (Aryl Ether)[1] |
|                | ~1600, ~1580                   | C=C Stretch (Aromatic)[1]   |

## Mass Spectrometry (MS) Data (Electron Ionization)

| Compound       | m/z (Relative Intensity)  | Fragment Ion                   |
|----------------|---|--------------------------------|
| m-Anisaldehyde | 136 (M <sup>+</sup> ), 135 (M-H) <sup>+</sup> , 107 (M-CHO) <sup>+</sup> , 77 (C <sub>6</sub> H <sub>5</sub> ) <sup>+</sup>     | Molecular Ion and Fragments    |
| o-Anisaldehyde | 136 (M <sup>+</sup> ), 135 (M-H) <sup>+</sup> , 107 (M-CHO) <sup>+</sup> , 92, 77 (C <sub>6</sub> H <sub>5</sub> ) <sup>+</sup> | Molecular Ion and Fragments[2] |
| p-Anisaldehyde | 136 (M <sup>+</sup> ), 135 (M-H) <sup>+</sup> , 107 (M-CHO) <sup>+</sup> , 77 (C <sub>6</sub> H <sub>5</sub> ) <sup>+</sup>     | Molecular Ion and Fragments    |

## Experimental Protocols

The data presented in this guide were obtained using the following standard experimental methodologies.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. For  $^1\text{H}$  NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For  $^{13}\text{C}$  NMR, the spectral width was set to 0 to 220 ppm.

## Infrared (IR) Spectroscopy

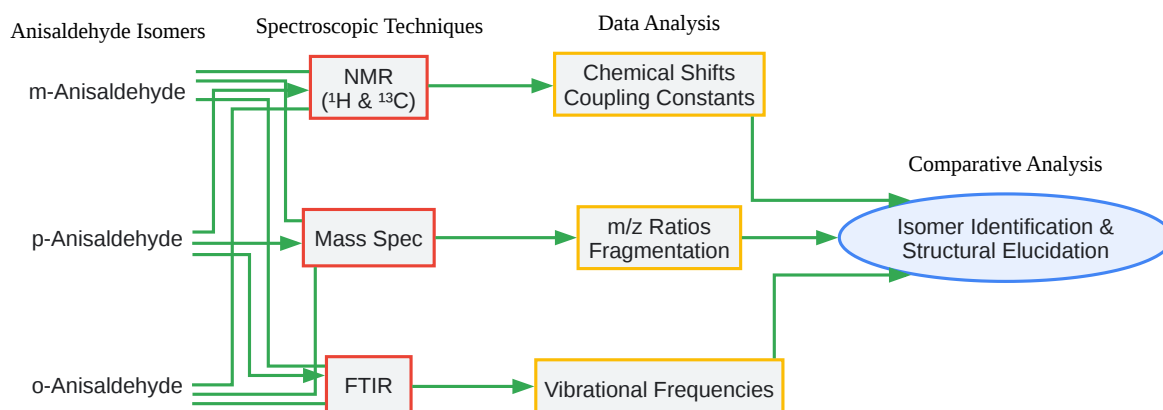
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride ( $\text{NaCl}$ ) plates to form a thin film. The spectra were recorded in the range of  $4000\text{-}600\text{ cm}^{-1}$ .

## Mass Spectrometry

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or gas chromatography inlet. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge ( $m/z$ ) ratio range from 40 to 400.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the anisaldehyde isomers.



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Caption: Workflow for the spectroscopic comparison of anisaldehyde isomers.

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## References

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